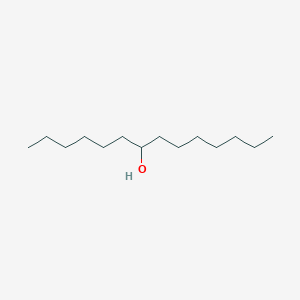

7-Tetradecanol

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

tetradecan-7-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H30O/c1-3-5-7-9-11-13-14(15)12-10-8-6-4-2/h14-15H,3-13H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFAQYGTZIMVBFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(CCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H30O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00338572 | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3981-79-1 | |

| Record name | 7-Tetradecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003981791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7-Tetradecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00338572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-TETRADECANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48WR8J5757 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structure and Stereochemistry of 7-Tetradecanol for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 7-tetradecanol, with a particular focus on its stereochemical properties. As a long-chain secondary alcohol, the spatial arrangement of the hydroxyl group in this compound gives rise to stereoisomers with potentially distinct biological activities, a critical consideration in fields ranging from pharmaceutical development to chemical ecology. This document delves into the synthesis, separation, and characterization of these stereoisomers, offering field-proven insights and detailed methodologies to support advanced research and development.

Introduction to this compound: Structure and Physicochemical Properties

This compound is a saturated fatty alcohol with the chemical formula C₁₄H₃₀O.[1] Its structure consists of a fourteen-carbon aliphatic chain with a hydroxyl group located at the seventh carbon position.[1] This placement of the hydroxyl group on a non-terminal carbon atom makes this compound a secondary alcohol and confers chirality upon the C7 carbon, which is a stereocenter.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₄H₃₀O | [1] |

| Molecular Weight | 214.39 g/mol | [1] |

| IUPAC Name | tetradecan-7-ol | [1] |

| CAS Number | 3981-79-1 | [1] |

| Appearance | Colorless liquid or solid (depending on purity and temperature) | General Knowledge |

| Boiling Point | Not readily available | |

| Melting Point | Not readily available | |

| Solubility | Insoluble in water; soluble in organic solvents | General Knowledge |

The presence of a single stereocenter at the C7 position means that this compound exists as a pair of enantiomers: (R)-7-tetradecanol and (S)-7-tetradecanol. These enantiomers are non-superimposable mirror images of each other and possess identical physical and chemical properties in an achiral environment. However, their interactions with other chiral molecules, such as biological receptors, can differ significantly, leading to distinct physiological effects.

Figure 1: Stereoisomers of this compound. The diagram illustrates the (R) and (S) enantiomers as non-superimposable mirror images.

Stereoselective Synthesis of this compound Enantiomers

The preparation of enantiomerically pure (R)- and (S)-7-tetradecanol is crucial for investigating their individual biological activities. Two primary strategies are employed for this purpose: asymmetric synthesis and kinetic resolution of a racemic mixture.

Asymmetric Synthesis via Reduction of 7-Tetradecanone

A common and effective method for the enantioselective synthesis of secondary alcohols is the asymmetric reduction of the corresponding prochiral ketone. In the case of this compound, this involves the reduction of 7-tetradecanone.

Figure 2: Asymmetric Reduction Workflow. This diagram outlines the enantioselective synthesis of this compound enantiomers from 7-tetradecanone.

Experimental Protocol: Asymmetric Reduction of 7-Tetradecanone

This protocol is a representative example based on established methods for the asymmetric reduction of ketones.[2][3]

-

Catalyst Preparation: In a flame-dried, argon-purged flask, prepare the chiral catalyst solution. For example, dissolve a catalytic amount of a Corey-Bakshi-Shibata (CBS) reagent or a Noyori-type ruthenium catalyst in an appropriate anhydrous solvent (e.g., tetrahydrofuran).

-

Reaction Setup: To the catalyst solution, add a solution of 7-tetradecanone in the same anhydrous solvent at the recommended temperature (often -78 °C to room temperature).

-

Reducing Agent Addition: Slowly add a stoichiometric amount of a reducing agent, such as borane-dimethyl sulfide complex, to the reaction mixture.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, quench the reaction by the slow addition of methanol, followed by an acidic or basic workup depending on the specific catalyst system used.

-

Purification: Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude alcohol by silica gel column chromatography to yield the enantiomerically enriched this compound.

The choice of the chiral catalyst's enantiomer dictates which enantiomer of the alcohol is produced.

Lipase-Catalyzed Kinetic Resolution of Racemic this compound

Kinetic resolution is a powerful technique that relies on the differential rate of reaction of enantiomers with a chiral catalyst or reagent. Lipases are commonly used enzymes for the kinetic resolution of racemic alcohols through enantioselective acylation.[4][5]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol is a generalized procedure based on established lipase-catalyzed resolutions.[4][6][7]

-

Reaction Setup: In a suitable flask, dissolve racemic this compound in a non-polar organic solvent (e.g., hexane or toluene).

-

Enzyme and Acyl Donor Addition: Add an immobilized lipase (e.g., Candida antarctica lipase B, Novozym 435) and an acyl donor (e.g., vinyl acetate or acetic anhydride).

-

Reaction Conditions: Stir the mixture at a controlled temperature (typically 30-50 °C).

-

Reaction Monitoring: Monitor the reaction progress by chiral GC until approximately 50% conversion is reached. At this point, the enantiomeric excess of both the remaining alcohol and the newly formed ester will be at their maximum.

-

Enzyme Removal: Filter off the immobilized lipase.

-

Separation and Purification: Separate the unreacted alcohol from the acylated product by column chromatography. The ester can then be hydrolyzed back to the alcohol, yielding the other enantiomer.

Analytical Characterization and Stereochemical Assignment

Accurate determination of the enantiomeric purity and absolute configuration of this compound is paramount. This is typically achieved through a combination of chiral chromatography and NMR spectroscopy.

Chiral Gas Chromatography (GC)

Chiral GC is a highly effective method for separating and quantifying the enantiomers of volatile compounds like this compound. The separation is achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin derivative.[8][9][10]

Experimental Protocol: Chiral GC-FID Analysis

This protocol provides a general framework for the chiral GC analysis of long-chain secondary alcohols.[8][10]

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., hexane or dichloromethane). Derivatization to the corresponding acetate or trifluoroacetate can sometimes improve resolution and is recommended for robust analysis.[8]

-

Instrumentation:

-

Gas Chromatograph: Equipped with a Flame Ionization Detector (FID).

-

Chiral Column: A cyclodextrin-based chiral capillary column (e.g., CP-Chirasil-DEX CB).[8]

-

-

GC Conditions:

-

Injector Temperature: 250 °C

-

Detector Temperature: 275 °C

-

Carrier Gas: Helium or Hydrogen at a constant flow rate.

-

Oven Temperature Program: A temperature gradient is typically employed, for example, starting at a lower temperature (e.g., 100 °C) and ramping up to a higher temperature (e.g., 200 °C) to ensure good separation and peak shape.

-

-

Data Analysis: The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers in the chromatogram.

NMR Spectroscopy for Absolute Configuration Determination: The Mosher's Method

The absolute configuration of a chiral alcohol can be determined using Mosher's method, which involves the formation of diastereomeric esters with a chiral derivatizing agent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The analysis of the ¹H NMR spectra of these diastereomers allows for the assignment of the absolute stereochemistry.

Figure 3: Mosher's Method Workflow. This diagram illustrates the process of determining the absolute configuration of a chiral alcohol using NMR spectroscopy.

Experimental Protocol: Mosher's Ester Analysis

-

Esterification: React the enantiomerically enriched this compound with both (R)- and (S)-MTPA chloride separately in the presence of a base (e.g., pyridine or DMAP) to form the corresponding diastereomeric Mosher's esters.

-

Purification: Purify each diastereomeric ester by column chromatography.

-

NMR Analysis: Acquire high-resolution ¹H NMR spectra for both diastereomeric esters.

-

Spectral Assignment: Assign the proton signals for the groups on either side of the stereocenter.

-

Calculation and Interpretation: Calculate the difference in chemical shifts (Δδ = δS - δR) for corresponding protons in the two diastereomers. Based on the established model of the conformation of Mosher's esters, the signs of the Δδ values for the protons on either side of the chiral center reveal the absolute configuration of the original alcohol.

Biological Significance: this compound as a Potential Pheromone

Long-chain alcohols are known to function as pheromones in various insect species, particularly in Lepidoptera. These chemical signals are crucial for behaviors such as mating and aggregation. The stereochemistry of pheromones is often critical for their biological activity, with different enantiomers sometimes eliciting different or even inhibitory responses.

While the specific role of this compound as a pheromone is not as extensively documented as some other compounds, its structural similarity to known insect pheromones suggests a high potential for biological activity. For instance, other secondary alcohols are known components of aggregation pheromones in beetles and weevils.[4] Research has also indicated that tetradecanol derivatives can act as attractants for certain mirid bugs.

The enantiomeric composition of a pheromone blend is often a key factor in species recognition and reproductive isolation. Therefore, the investigation into the specific biological roles of (R)- and (S)-7-tetradecanol in insect communication is a promising area for future research. Such studies would involve:

-

Electrophysiological Assays: Techniques like Electroantennography (EAG) can be used to measure the response of an insect's antenna to each enantiomer, providing a quantitative measure of olfactory sensitivity.

-

Behavioral Assays: Wind tunnel experiments and field trapping studies can determine the behavioral response (e.g., attraction, courtship) of insects to the individual enantiomers and their racemic mixture.

The elucidation of the specific pheromonal activity of this compound enantiomers could have significant applications in integrated pest management strategies, such as in the development of highly specific lures for monitoring and controlling insect populations.

Conclusion and Future Directions

This compound, with its chiral center at the C7 position, represents a molecule of significant interest for researchers in organic synthesis, analytical chemistry, and chemical ecology. The ability to synthesize and analyze its enantiomers with high purity is fundamental to understanding their potentially distinct biological roles. The methodologies outlined in this guide provide a robust framework for such investigations.

Future research should focus on the development of more efficient and scalable stereoselective syntheses of this compound enantiomers. Furthermore, a systematic screening of the biological activity of these enantiomers across a range of insect species is warranted to uncover their potential as pheromones. Such discoveries would not only advance our understanding of insect chemical communication but also pave the way for the development of novel and environmentally benign pest management tools.

References

- 1. researchgate.net [researchgate.net]

- 2. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Asymmetric synthesis of a stereopentade fragment toward latrunculins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. re.public.polimi.it [re.public.polimi.it]

- 5. researchgate.net [researchgate.net]

- 6. Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. gcms.cz [gcms.cz]

- 8. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis, Stereochemical Assignment, and Enantioselective Catalytic Activity of Late Transition Metal Planar Chiral Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Stereochemical studies on pheromonal communications - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of 7-Tetradecanol in Insect Chemical Communication: A Technical Guide

For: Researchers, scientists, and drug development professionals

Abstract

The chemical landscapes of insect communication are vast and intricate, with a diverse array of volatile and non-volatile compounds mediating critical behaviors. Among the myriad of potential semiochemicals, long-chain fatty alcohols play a significant role as pheromones and kairomones. This technical guide delves into the current, albeit limited, understanding of the natural occurrence of 7-tetradecanol in insects. While direct and widespread evidence of its function as a key semiochemical remains elusive in the existing scientific literature, this document provides a comprehensive framework for its potential discovery and characterization. By examining the established roles of its isomers and related secondary alcohols, we outline the requisite methodologies for extraction, identification, and behavioral analysis. This guide serves as a foundational resource for researchers poised to investigate novel insect semiochemicals, utilizing this compound as a case study for future exploration in the ever-evolving field of chemical ecology.

Introduction: The Landscape of Insect Semiochemicals and the Place of Secondary Alcohols

Insect chemical ecology is a field dedicated to deciphering the chemical language that governs interactions between insects and their environment. These chemical cues, or semiochemicals, are broadly categorized based on the nature of the interaction they mediate. Pheromones, for instance, facilitate communication within a single species, influencing behaviors such as mating, aggregation, and alarm signaling. Allelochemicals, on the other hand, mediate interspecific interactions and are further divided into kairomones (benefiting the receiver), allomones (benefiting the sender), and synomones (benefiting both).

Fatty acid-derived molecules, including a wide range of alcohols, aldehydes, and esters, represent a major class of insect pheromones, particularly in the order Lepidoptera[1]. While primary alcohols have been extensively studied, the role of secondary alcohols is an area of growing interest. These compounds, characterized by a hydroxyl group attached to a secondary carbon atom, can provide a high degree of chemical specificity crucial for species recognition.

This guide focuses on this compound, a 14-carbon secondary alcohol. Despite the prevalence of C14 compounds in insect pheromone blends, direct evidence for the natural occurrence and pheromonal activity of this compound is notably scarce in published research. However, the documented activity of its isomers and structurally related compounds suggests that its potential as a semiochemical should not be dismissed. For instance, 1-tetradecanol is recognized as a biological insect pheromone by the U.S. Environmental Protection Agency[2][3]. Furthermore, studies on the mirid bugs Apolygus lucorum and Adelphocoris suturalis have investigated the attractiveness of various tetradecane derivatives, including 1-tetradecanol and 2-tetradecanol, as potential host plant attractants[4]. This underscores the importance of investigating the full spectrum of isomers for a comprehensive understanding of an insect's chemical communication system.

Methodologies for the Investigation of this compound as a Putative Insect Semiochemical

The identification of a novel semiochemical like this compound requires a multi-faceted approach that combines sophisticated analytical chemistry with rigorous behavioral bioassays. The following protocols are standard in the field and would be directly applicable to such an investigation.

Sample Collection and Volatile Extraction

The initial step involves the collection of volatiles from the insect species of interest. The choice of method depends on the nature of the putative pheromone and the biology of the insect.

Experimental Protocol: Aeration and Volatile Collection

-

Insect Rearing: Establish a laboratory colony of the target insect species under controlled conditions (temperature, humidity, photoperiod) to ensure a consistent supply of individuals of known age and physiological state (e.g., virgin females for sex pheromone studies).

-

Aeration Chamber: Place a cohort of insects (e.g., 10-20 calling virgin females) in a clean glass chamber.

-

Air Supply: Pass a purified and humidified air stream through the chamber at a controlled flow rate (e.g., 100-500 mL/min). The air should be filtered through activated charcoal to remove any contaminants.

-

Volatile Trapping: The air exiting the chamber is passed through an adsorbent trap. Common adsorbents include Porapak Q, Tenax TA, or a small column of a nonpolar stationary phase like OV-1.

-

Elution: After a set collection period (e.g., 4-8 hours), the trapped volatiles are eluted from the adsorbent using a minimal volume of a high-purity solvent, such as hexane or dichloromethane.

-

Concentration: The resulting extract can be carefully concentrated under a gentle stream of nitrogen to a final volume suitable for analysis (e.g., 50-100 µL).

Chemical Analysis: The Power of Coupled Gas Chromatography

The cornerstone of semiochemical identification is gas chromatography (GC) coupled with various detectors.

GC-EAD is a powerful technique that uses an insect's antenna as a biological detector to screen for physiologically active compounds in a complex mixture.

Experimental Protocol: GC-EAD Analysis

-

GC Setup: A gas chromatograph is equipped with a capillary column appropriate for separating long-chain alcohols (e.g., a nonpolar DB-5 or a polar DB-WAX column). The column effluent is split, with one portion directed to a conventional detector (e.g., Flame Ionization Detector - FID) and the other to the EAD.

-

Antenna Preparation: An antenna is carefully excised from a live insect and mounted between two electrodes using conductive gel. The preparation is placed in a humidified airstream.

-

Analysis: The extracted volatile sample is injected into the GC. As compounds elute from the column, the FID records their presence, while the antenna's response (a depolarization event) is recorded simultaneously.

-

Data Interpretation: Peaks in the FID chromatogram that consistently elicit a response from the antenna are identified as candidate semiochemicals.

Diagram: Experimental Workflow for GC-EAD Analysis

Caption: A typical experimental workflow for GC-EAD analysis.

Once a biologically active peak is identified via GC-EAD, GC-MS is employed for its structural elucidation.

Experimental Protocol: GC-MS Analysis

-

Analysis: The same volatile extract is injected into a GC-MS system. The GC conditions should be as close as possible to those used for the GC-EAD analysis to allow for retention time matching.

-

Mass Spectra: As the compound of interest elutes from the GC column, it is ionized (typically by electron impact), and a mass spectrum is generated.

-

Identification: The mass spectrum of the unknown compound is compared to libraries of known spectra (e.g., NIST, Wiley). For a definitive identification of this compound, its mass spectrum and retention time must match those of an authentic synthetic standard run under the same conditions.

Table 1: Expected GC-MS Data for this compound

| Property | Expected Value | Source |

| Molecular Formula | C₁₄H₃₀O | PubChem |

| Molecular Weight | 214.39 g/mol | PubChem |

| Kovats Retention Index (non-polar column) | ~1666 | PubChem[5] |

| Key Mass Spectral Fragments (m/z) | To be determined by analysis of a synthetic standard. Expected fragments would result from alpha-cleavage around the hydroxyl group. | N/A |

Behavioral Bioassays

Confirming the behavioral activity of an identified compound is a critical final step.

Experimental Protocol: Wind Tunnel Bioassay

-

Setup: A wind tunnel is used to create a controlled plume of the test odor. A constant flow of clean, filtered air is maintained.

-

Odor Source: A synthetic standard of this compound, dissolved in a suitable solvent, is applied to a dispenser (e.g., a rubber septum or filter paper).

-

Insect Release: Male insects (for a female-produced sex pheromone) are released at the downwind end of the tunnel.

-

Behavioral Observation: The insects' flight behavior is observed and scored. Key behaviors include taking flight, upwind flight, casting (zigzagging flight), and contact with the odor source.

-

Controls: A solvent-only control is essential to ensure that the observed behaviors are in response to the test compound and not the solvent.

Biosynthesis of Secondary Alcohols in Insects

The biosynthetic pathways of many insect pheromones, particularly fatty acid-derived compounds, are well-studied. While the specific pathway for this compound in an insect has not been elucidated, it would likely follow the general principles of fatty acid metabolism.

Insect pheromones are often synthesized de novo from acetyl-CoA or by modification of dietary fatty acids[6]. The production of a saturated C14 alcohol like this compound would likely involve the fatty acid synthase (FAS) complex to produce myristoyl-CoA (a C14 acyl-CoA). This precursor could then be modified by a series of desaturases, chain-shortening enzymes, and reductases to produce a variety of C14 alcohols and aldehydes. The introduction of a hydroxyl group at the 7-position would likely be catalyzed by a specific hydroxylase, possibly a cytochrome P450 enzyme.

Diagram: Putative Biosynthetic Pathway for this compound

Caption: A putative biosynthetic pathway for this compound in an insect.

Conclusion and Future Directions

The natural occurrence of this compound as a semiochemical in insects remains an open question. The lack of direct evidence in the current body of literature presents both a challenge and an opportunity. It is possible that this compound is a minor component of a complex pheromone blend that has been overlooked, or that it is utilized by a species that has not yet been studied in detail.

The methodologies outlined in this guide provide a clear roadmap for researchers to investigate the potential role of this compound and other novel secondary alcohols in insect chemical communication. Future research should focus on:

-

Broad-scale screening: Employing GC-EAD to screen a wider diversity of insect species, particularly from orders where long-chain alcohols are known to be important semiochemicals.

-

Isomer-specific studies: When a tetradecanol is implicated in a species' chemical communication, it is crucial to synthesize and test all possible positional isomers to determine the active compound(s).

-

Biosynthetic gene discovery: Once an insect species is confirmed to produce this compound, transcriptomic and genomic approaches can be used to identify the specific enzymes involved in its biosynthesis.

By systematically applying these established techniques, the scientific community can continue to unravel the complexities of insect chemical communication, potentially uncovering novel compounds like this compound and paving the way for the development of new, environmentally benign pest management strategies.

References

- 1. ojs.openagrar.de [ojs.openagrar.de]

- 2. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C14H30O | CID 549954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Biosynthesis pathway of 7-Tetradecanol in organisms

An In-depth Technical Guide to the Biosynthesis of 7-Tetradecanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a secondary fatty alcohol with potential applications in various fields, including as a specialty chemical and bioactive molecule. Unlike many well-characterized primary fatty alcohols and their derivatives that serve as insect pheromones, the natural biosynthetic pathway for this compound is not extensively documented in scientific literature. This technical guide synthesizes information from related biosynthetic pathways to propose a scientifically grounded, multi-step enzymatic route for the production of this compound in organisms. We will delve into the key enzyme families, including cytochrome P450 monooxygenases and carboxylic acid reductases, that are likely involved in this process. Furthermore, this guide provides a detailed experimental workflow for the heterologous expression and validation of this proposed pathway, offering a roadmap for researchers aiming to produce this compound biologically.

Introduction to this compound

This compound is a 14-carbon saturated fatty alcohol with a hydroxyl group located at the seventh carbon position.[1] While its primary C14 analogue, 1-tetradecanol (myristyl alcohol), is a common component in various biological systems and industrial applications, the biological role and synthesis of this compound are less understood.[2] The presence of a secondary alcohol functional group suggests unique chemical properties that could be of interest in the development of novel surfactants, lubricants, or chiral building blocks for chemical synthesis. Understanding its biosynthesis is the first step towards sustainable and controlled production.

This guide will outline a putative biosynthetic pathway for this compound, drawing parallels from established principles of fatty acid metabolism and modification.

A Proposed Biosynthetic Pathway for this compound

The biosynthesis of this compound is proposed to be a three-stage process, originating from the central metabolite acetyl-CoA. The pathway involves:

-

De novo synthesis of the C14 fatty acid precursor, myristic acid.

-

Regiospecific mid-chain hydroxylation of myristic acid to form 7-hydroxytetradecanoic acid.

-

Reduction of the carboxylic acid group to yield the final product, this compound.

The following sections will elaborate on the enzymatic machinery likely responsible for each stage.

Stage 1: Synthesis of the Myristoyl-CoA Precursor

The biosynthesis of fatty acids is a fundamental and highly conserved metabolic process.[3] It commences with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACC). The fatty acid synthase (FAS) complex then orchestrates the iterative condensation of malonyl-CoA with a growing acyl chain tethered to an acyl carrier protein (ACP), with acetyl-CoA serving as the initial primer.[3] For the synthesis of this compound, the FAS machinery would terminate after seven cycles of elongation to produce the 14-carbon saturated fatty acid, myristic acid (tetradecanoic acid), in the form of myristoyl-ACP.[4][5] This is then converted to myristoyl-CoA, the likely substrate for the subsequent hydroxylation step.

Stage 2: Mid-Chain Hydroxylation by Cytochrome P450 Monooxygenases

The introduction of a hydroxyl group onto the alkyl chain of a fatty acid is a chemically challenging reaction that is efficiently catalyzed by cytochrome P450 (CYP) monooxygenases in biological systems.[6][7] These enzymes are heme-containing proteins that utilize molecular oxygen and a reducing equivalent (typically NADPH) to hydroxylate a wide array of substrates with high regio- and stereoselectivity.[6][8]

For the synthesis of 7-hydroxytetradecanoic acid, a CYP enzyme with a preference for in-chain hydroxylation of medium-chain fatty acids would be required. The CYP4 family of enzymes is well-known for hydroxylating the terminal (ω) and sub-terminal (ω-1, ω-2, etc.) positions of fatty acids.[9][10][11] While ω-hydroxylation is common, other CYP families and engineered variants have demonstrated the ability to hydroxylate at various positions along the fatty acid backbone.[7][8] Therefore, it is proposed that a specific CYP monooxygenase binds myristoyl-CoA and catalyzes the insertion of an oxygen atom at the C7 position, yielding 7-hydroxytetradecanoyl-CoA.

Stage 3: Reduction of the Carboxyl Group

The final step in the proposed pathway is the reduction of the carboxylic acid moiety of 7-hydroxytetradecanoic acid to a primary alcohol. This transformation can be achieved through two primary enzymatic routes:

Route A: Direct Reduction by Carboxylic Acid Reductase (CAR)

Carboxylic acid reductases (CARs) are a class of enzymes that can directly reduce carboxylic acids to their corresponding aldehydes, which are then subsequently reduced to alcohols by endogenous or co-expressed alcohol dehydrogenases.[12] In this proposed pathway, a CAR would act on 7-hydroxytetradecanoic acid to produce 7-hydroxytetradecanal, which is then reduced to this compound.

Route B: Reduction via Fatty Acyl-CoA Reductase (FAR)

Alternatively, the activated thioester, 7-hydroxytetranoyl-CoA, can be a substrate for a fatty acyl-CoA reductase (FAR). FARs are known to catalyze the two-step reduction of fatty acyl-CoAs to fatty alcohols, proceeding through a fatty aldehyde intermediate.[12]

The choice between these routes would depend on the specific enzymatic repertoire of the host organism.

Visualizing the Proposed Pathway

The following diagram illustrates the proposed biosynthetic pathway for this compound.

Caption: Proposed biosynthetic pathway of this compound.

Experimental Validation: A Heterologous Expression Approach

To validate the proposed biosynthetic pathway and to enable the production of this compound, a heterologous expression strategy in a well-characterized microbial host, such as Escherichia coli, is recommended. This approach involves the co-expression of the genes encoding the key enzymes identified in the proposed pathway.

Gene Selection and Vector Construction

-

Cytochrome P450 (CYP) Monooxygenase: A critical step is the identification of a CYP enzyme with the desired regioselectivity for C7-hydroxylation of myristic acid. This can be achieved through bioinformatics mining of genomic databases for CYPs with homology to known fatty acid hydroxylases, followed by characterization of candidate enzymes.

-

Carboxylic Acid Reductase (CAR) or Fatty Acyl-CoA Reductase (FAR): A promiscuous CAR or FAR known to act on a range of fatty acids can be selected. Several such enzymes have been characterized in the literature.[12]

-

Vector Design: The selected genes should be codon-optimized for expression in E. coli and cloned into a suitable expression vector, or a set of compatible vectors, under the control of an inducible promoter (e.g., T7 or araBAD).

Detailed Experimental Protocol

-

Host Strain: An E. coli strain, such as BL21(DE3), is a suitable host for protein expression.

-

Transformation: The expression vector(s) containing the CYP and CAR/FAR genes are transformed into the competent E. coli cells.

-

Cultivation:

-

Inoculate a single colony into Luria-Bertani (LB) medium supplemented with the appropriate antibiotic(s) and grow overnight at 37°C with shaking.

-

Inoculate a larger volume of Terrific Broth (TB) medium with the overnight culture to an initial OD600 of 0.1.

-

Incubate at 37°C with vigorous shaking until the OD600 reaches 0.6-0.8.

-

-

Induction:

-

Cool the culture to a lower temperature (e.g., 18-25°C).

-

Induce protein expression by adding the appropriate inducer (e.g., IPTG for the T7 promoter).

-

If necessary, supplement the medium with the precursor, myristic acid, to enhance product yield.

-

Continue incubation for 16-24 hours.

-

-

Extraction of this compound:

-

Harvest the cells by centrifugation.

-

Resuspend the cell pellet in a suitable buffer.

-

Lyse the cells using sonication or high-pressure homogenization.

-

Extract the lipid-soluble components from the cell lysate using an organic solvent such as ethyl acetate or a mixture of chloroform and methanol.

-

Evaporate the organic solvent to concentrate the extract.

-

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

-

Derivatize the extract to improve the volatility and chromatographic properties of this compound (e.g., by silylation with BSTFA).

-

Analyze the derivatized sample by GC-MS.

-

Identify the this compound peak based on its retention time and mass spectrum, comparing it to an authentic standard.

-

Experimental Workflow Diagram

References

- 1. This compound | C14H30O | CID 549954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. downloads.regulations.gov [downloads.regulations.gov]

- 3. Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Myristic acid - Wikipedia [en.wikipedia.org]

- 5. LIPID MAPS [lipidmaps.org]

- 6. Cytochrome P450 omega hydroxylase - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Cytochrome P450 omega hydroxylase (CYP4) function in fatty acid metabolism and metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 11. Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Biosynthesis of Fatty Alcohols in Engineered Microbial Cell Factories: Advances and Limitations [frontiersin.org]

Unlocking Olfactory Secrets: A Technical Guide to the Olfactory Receptor Response to 7-Tetradecanol in Pest Management

Abstract

This technical guide provides an in-depth exploration of the olfactory receptor response to 7-tetradecanol in pest species, a critical area of research for the development of novel and sustainable pest management strategies. While specific olfactory receptors (ORs) for this compound remain to be deorphanized, this document synthesizes current knowledge on the detection of related long-chain alcohols and alkanes in pest insects, with a particular focus on mirid bugs as a case study. We delve into the fundamental mechanisms of insect olfaction, provide detailed, field-proven methodologies for investigating semiochemical-receptor interactions, and discuss the downstream signaling pathways. This guide is intended for researchers, scientists, and drug development professionals engaged in the discovery and application of semiochemicals for innovative pest control.

Introduction: The Scent of Opportunity in Pest Management

In the intricate world of insect communication, semiochemicals—chemical signals that convey information between organisms—play a pivotal role in survival and reproduction. Among these, long-chain fatty alcohols and their derivatives are emerging as significant kairomones, compounds emitted by one species that benefit a receiving species. This compound, a secondary fatty alcohol, and its isomers are components of the volatile profiles of various plants and insects, making them key candidates for exploitation in pest management strategies.

The ability of pests to detect these compounds with exquisite sensitivity and specificity is mediated by their sophisticated olfactory system. Olfactory Sensory Neurons (OSNs) housed in hair-like structures called sensilla on the insect's antennae express specialized Olfactory Receptors (ORs). The binding of a specific odorant molecule to an OR initiates a signaling cascade that ultimately leads to a behavioral response, such as host-seeking, oviposition, or aggregation.[1]

Understanding the molecular interactions between this compound and its cognate ORs is paramount for designing effective attractants for trapping systems, repellents, or mating disruption technologies. This guide provides a comprehensive framework for investigating these interactions, from initial electrophysiological screening to in-depth characterization of receptor function.

The Olfactory System's Response to Tetradecanol and its Analogs: A Case Study in Mirid Bugs

While the specific ORs for this compound have yet to be identified in any pest species, compelling evidence demonstrates the electrophysiological and behavioral response of certain pests to tetradecane and its derivatives. A notable study on the mirid bugs Apolygus lucorum and Adelphocoris suturalis, significant pests of numerous crops, revealed that tetradecane and several of its analogs elicit strong antennal responses and are attractive in field experiments.[2][3][4][5][6]

In this study, Gas Chromatography-Electroantennographic Detection (GC-EAD) was employed to identify electrophysiologically active compounds in the headspace of a host plant, Phaseolus vulgaris. Tetradecane, along with other compounds, consistently elicited strong responses from the antennae of both mirid bug species.[2][3][4][5][6] Subsequent behavioral assays and field trapping experiments confirmed the attractiveness of tetradecane. Furthermore, when a series of tetradecane derivatives were tested, 1-tetradecanol and 2-tetradecanol were among the compounds that demonstrated attractiveness to these pests.[2][3][4][5][6]

Although this study did not specifically test this compound, the positive responses to other tetradecanol isomers strongly suggest that related compounds are detected by the olfactory systems of these pests and likely play a role in host plant recognition. This provides a solid foundation and a compelling rationale for investigating the specific response to this compound.

Core Methodologies for Characterizing Olfactory Receptor Responses

To rigorously characterize the response of a pest's olfactory system to this compound, a multi-tiered experimental approach is essential. This section outlines the key methodologies, from initial screening to detailed single-neuron analysis.

Electroantennography (EAG): A Broad Spectrum Screening Tool

EAG is a powerful technique for rapidly assessing the overall olfactory response of an insect's antenna to a volatile compound. It measures the summated electrical potential changes from all responding OSNs on the antenna. A significant EAG response to this compound would be the first indication of its detection by the pest's olfactory system.

-

Insect Preparation:

-

Anesthetize an adult insect by chilling on ice.

-

Carefully excise the head or the entire insect and mount it onto a holder using dental wax or low-melting point wax.

-

Stabilize the antennae in a forward-facing position.

-

Using a sharp microscalpel, carefully remove the distal tip of one antenna to allow for electrode contact.

-

-

Electrode Preparation and Placement:

-

Prepare two glass capillary microelectrodes filled with an appropriate saline solution (e.g., 0.1 M KCl).

-

The recording electrode is placed over the cut tip of the antenna, ensuring good electrical contact.

-

The reference electrode is inserted into the insect's head capsule, typically in a compound eye, or another part of the body.[7][8]

-

-

Stimulus Preparation and Delivery:

-

Prepare a serial dilution of this compound in a high-purity solvent like hexane (e.g., 0.01, 0.1, 1, 10, 100 µg/µL).[9]

-

Apply a known volume (e.g., 10 µL) of each dilution onto a small piece of filter paper and insert it into a Pasteur pipette.[9]

-

A continuous stream of purified and humidified air is passed over the antenna.

-

The stimulus is delivered by puffing a known volume of air through the Pasteur pipette into the continuous airstream.

-

-

Data Acquisition and Analysis:

-

The potential difference between the electrodes is amplified and recorded using specialized software.

-

The response is measured as the peak amplitude of the negative voltage deflection from the baseline.[9]

-

Responses are typically normalized by subtracting the response to a solvent control.

-

A dose-response curve can be generated by plotting the normalized response against the logarithm of the stimulus concentration.

-

Single-Sensillum Recording (SSR): Pinpointing the Responding Neurons

Once a positive EAG response is confirmed, SSR is employed to identify the specific sensilla and the OSNs within them that respond to this compound. This technique offers much higher resolution than EAG, allowing for the characterization of the response properties of individual neurons.[10][11]

-

Insect Preparation:

-

Electrode Preparation and Placement:

-

The reference electrode is placed in the eye as in the EAG setup.

-

The recording electrode is a sharpened tungsten wire or a fine-tipped glass capillary. Under high magnification, this electrode is carefully inserted through the cuticle at the base of a single sensillum, making contact with the sensillum lymph.[10][11][12]

-

-

Stimulus Delivery:

-

Stimulus preparation and delivery are similar to the EAG protocol.

-

-

Data Acquisition and Analysis:

-

The recording electrode detects the action potentials (spikes) generated by the OSNs within the sensillum.

-

The response is quantified by counting the number of spikes in a defined time window after stimulus delivery and subtracting the spontaneous firing rate before the stimulus.[12][13]

-

Dose-response curves can be generated for individual neurons.

-

By testing a range of related compounds, the specificity of the responding neuron can be determined.

-

Calcium Imaging: Visualizing Neuronal Activity

Calcium imaging is a powerful optical technique that allows for the visualization of activity in genetically defined populations of neurons.[14][15] By expressing a genetically encoded calcium indicator, such as GCaMP, in the OSNs, changes in intracellular calcium concentration upon odor stimulation can be monitored as changes in fluorescence.[14][16][17] This method is particularly useful for screening the responses of many neurons simultaneously.

-

Generation of Transgenic Insects:

-

This technique requires the generation of transgenic insects that express a calcium indicator (e.g., GCaMP) under the control of a promoter specific to OSNs (e.g., the Orco promoter).[14]

-

-

Insect Preparation:

-

The insect is mounted to expose the antennae or maxillary palps.

-

For imaging the antennal lobe (the primary olfactory processing center in the brain), a small window is often cut in the head capsule to provide optical access.[15]

-

-

Imaging Setup:

-

The preparation is placed on the stage of a fluorescence microscope (often a two-photon or confocal microscope for brain imaging).

-

-

Stimulus Delivery:

-

An olfactometer is used to deliver precise pulses of this compound and control odors to the insect's antennae.

-

-

Data Acquisition and Analysis:

-

A series of images is captured before, during, and after odor stimulation.

-

The change in fluorescence intensity (ΔF/F) in specific regions of interest (corresponding to individual neurons or glomeruli in the antennal lobe) is calculated.[17]

-

This allows for the mapping of odor-evoked activity across a population of neurons.

-

The Molecular Mechanism: Olfactory Receptor Signaling Pathway

The detection of this compound by an insect OR initiates a rapid and efficient signal transduction cascade. Unlike the G-protein coupled receptors found in mammalian olfaction, insect ORs are heteromeric ligand-gated ion channels.[18][19]

The functional receptor is a complex formed by a specific, "tuning" OR subunit that confers ligand specificity, and a highly conserved co-receptor subunit known as Orco.[1][20][21]

The binding of this compound to the specific OR subunit is thought to induce a conformational change in the receptor complex, leading to the opening of a non-selective cation channel.[18][22] This allows for the influx of cations (such as Na⁺ and Ca²⁺) into the OSN, causing a depolarization of the cell membrane. If this depolarization reaches the neuron's threshold, it will fire a series of action potentials that are then transmitted to the antennal lobe for further processing.

Diagram: Generalized Olfactory Receptor Signaling Pathway

Caption: Generalized signaling pathway for an insect olfactory receptor.

Data Presentation and Interpretation

Table 1: Hypothetical Dose-Response Data for an OSN to this compound (SSR)

| This compound Conc. (µg/µL) | Log Concentration | Mean Spike Frequency (spikes/s) ± SEM (n=10) |

| 0.001 | -3 | 5.2 ± 1.1 |

| 0.01 | -2 | 15.8 ± 2.3 |

| 0.1 | -1 | 45.6 ± 4.5 |

| 1 | 0 | 88.2 ± 7.9 |

| 10 | 1 | 125.4 ± 10.2 |

| 100 | 2 | 128.1 ± 11.5 |

| Solvent Control | N/A | 4.5 ± 0.9 |

This table represents hypothetical data to illustrate how dose-response relationships should be presented.

Application in Pest Management: From Lab Bench to Field Success

The characterization of the olfactory response to this compound opens up several avenues for its application in Integrated Pest Management (IPM) programs.[23]

-

Monitoring and Trapping: By incorporating this compound into lures for traps, growers can monitor pest populations more effectively, allowing for timely and targeted interventions.[24]

-

Attract-and-Kill Strategies: Lures containing this compound can be combined with insecticides or pathogens in "attract-and-kill" stations, reducing the overall amount of pesticide needed in the field.

-

Mating Disruption: For pests that may use this compound or related compounds as part of their pheromone blend, permeating the environment with synthetic this compound could interfere with mate location.

-

Push-Pull Strategies: this compound could be used as a "pull" component, attracting pests to a trap crop, while a repellent is used to "push" them away from the main crop.[25]

The success of these strategies hinges on a thorough understanding of the pest's behavior and the specific role that this compound plays in its chemical ecology.

Conclusion and Future Directions

While the specific olfactory receptors for this compound in pest insects are yet to be fully elucidated, the methodologies and conceptual frameworks outlined in this guide provide a clear path forward for this critical research. The attractiveness of related compounds to major pests like mirid bugs underscores the potential of this compound as a valuable tool in modern pest management.

Future research should focus on:

-

Deorphanization of ORs: Using techniques like in situ hybridization and heterologous expression systems to identify the specific ORs that respond to this compound.

-

Structural Biology: Determining the three-dimensional structure of the this compound-OR complex to understand the molecular basis of binding and inform the design of more potent and specific analogs.

-

Field Trials: Rigorous testing of this compound-based lures and control strategies in diverse agricultural settings to validate their efficacy.

By continuing to unravel the olfactory secrets of pest insects, we can develop more sustainable and environmentally benign solutions to protect our food supply and ecosystems.

References

- 1. royalsocietypublishing.org [royalsocietypublishing.org]

- 2. Frontiers | The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management [frontiersin.org]

- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 4. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of tetradecane in the identification of host plants by the mirid bugs Apolygus lucorum and Adelphocoris suturalis and potential application in pest management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Step-by-Step Guide to Mosquito Electroantennography [jove.com]

- 8. A Step-by-Step Guide to Mosquito Electroantennography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Single sensillum recording - Wikipedia [en.wikipedia.org]

- 11. Single Sensillum Recordings in the Insects Drosophila melanogaster and Anopheles gambiae - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Video: Using Single Sensillum Recording to Detect Olfactory Neuron Responses of Bed Bugs to Semiochemicals [jove.com]

- 14. Genetically Encoded Calcium Indicators for Functional Imaging of Mosquito Olfactory Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Calcium Imaging of Odor-evoked Responses in the Drosophila Antennal Lobe [jove.com]

- 16. neurophysics.ucsd.edu [neurophysics.ucsd.edu]

- 17. Measuring Physiological Responses of Drosophila Sensory Neurons to Lipid Pheromones Using Live Calcium Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Insect olfaction: receptors, signal transduction, and behavior. | Semantic Scholar [semanticscholar.org]

- 19. Frontiers | Odorant and pheromone receptors in insects [frontiersin.org]

- 20. Diversity and Molecular Evolution of Odorant Receptor in Hemipteran Insects - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Characterization and Comparative Analysis of Olfactory Receptor Co-Receptor Orco Orthologs Among Five Mirid Bug Species - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Insect sex-pheromone signals mediated by specific combinations of olfactory receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. ars.usda.gov [ars.usda.gov]

- 25. Frontiers | Exploring the Kairomone-Based Foraging Behaviour of Natural Enemies to Enhance Biological Control: A Review [frontiersin.org]

Introduction: Understanding the Structural Diversity of Tetradecanol

An In-depth Technical Guide to the Physical and Chemical Properties of Tetradecanol Isomers

Tetradecanol, a saturated fatty alcohol with the molecular formula C₁₄H₃₀O, represents a class of organic compounds pivotal in various scientific and industrial domains, including pharmaceutical formulation and cosmetics.[1] While the term "tetradecanol" is often used synonymously with its straight-chain primary isomer, 1-tetradecanol (also known as myristyl alcohol), it is crucial for researchers and formulation scientists to recognize that numerous structural isomers exist.[1][2] These isomers, which share the same molecular formula but differ in the arrangement of their atoms, exhibit distinct physical and chemical properties that dictate their functionality and application.

The most significant distinction among these isomers lies in the position of the hydroxyl (-OH) group along the 14-carbon chain. This guide will focus on a comparative analysis of a primary alcohol, 1-tetradecanol , and a secondary alcohol, 2-tetradecanol , as representative examples to illuminate the profound impact of isomeric variation. Understanding these differences is not merely an academic exercise; it is fundamental to selecting the appropriate isomer to achieve desired outcomes in drug delivery, material science, and chemical synthesis.

Part 1: A Comparative Analysis of Physical Properties

The physical state, solubility, and thermal characteristics of a molecule are direct consequences of its structure and the resulting intermolecular forces. For tetradecanol isomers, the placement of the hydroxyl group significantly influences hydrogen bonding and molecular packing, leading to measurable differences in their physical properties.

1-Tetradecanol, with its terminal hydroxyl group, allows for more efficient molecular packing and stronger intermolecular hydrogen bonding, resulting in a waxy solid at room temperature.[1][3] In contrast, the hydroxyl group in 2-tetradecanol is located on the second carbon, creating steric hindrance that disrupts orderly packing and slightly weakens the overall intermolecular forces compared to its primary counterpart.

Table 1: Comparative Physical Properties of Tetradecanol Isomers

| Property | 1-Tetradecanol (Primary) | 2-Tetradecanol (Secondary) | Rationale for Difference |

| CAS Number | 112-72-1[4] | 4706-81-4[5][6] | Unique identifiers for distinct chemical structures. |

| Appearance | White waxy solid/crystals[1][2] | Colorless to slightly yellow solid[5] | The linear nature of 1-tetradecanol promotes a more ordered crystalline lattice. |

| Melting Point | 35–39 °C[3][7] | ~35-36 °C (some sources cite 50-52°C)[5][8] | Efficient packing in 1-tetradecanol generally leads to a slightly higher and more defined melting point. Variations in reported data for 2-tetradecanol may reflect differences in purity. |

| Boiling Point | 289 °C (at 760 mmHg)[7] | 284 °C[8] | Stronger intermolecular forces in 1-tetradecanol require more energy to overcome, resulting in a slightly higher boiling point. |

| Density | ~0.823 g/mL at 25 °C[3] | ~0.82 g/cm³[5] | The densities are very similar, as expected for isomers, with minor differences attributable to molecular packing in the liquid or solid state. |

| Water Solubility | Practically insoluble (~0.00013 g/L at 23°C)[7] | Low solubility[5][8] | The long, hydrophobic 14-carbon chain dominates the molecule's character, rendering both isomers highly insoluble in water. |

| Organic Solubility | Soluble in diethyl ether, slightly soluble in ethanol[1] | Soluble in organic solvents like ethanol and DMSO[5][6] | Both isomers are readily soluble in nonpolar and moderately polar organic solvents due to their significant hydrocarbon character. |

| logP (Octanol/Water) | 6.03[4] | 6.1[6] | The high logP values for both isomers confirm their highly lipophilic (hydrophobic) nature, with minimal difference between them. |

Part 2: Chemical Reactivity and Spectroscopic Identity

The chemical behavior of tetradecanol isomers is dictated by the electronic environment and accessibility of the hydroxyl group. As a primary alcohol, 1-tetradecanol exhibits reactivity characteristic of a terminal -CH₂OH group, while 2-tetradecanol's reactivity is that of a -CH(OH)- group, leading to different products in key chemical transformations, particularly oxidation.

Differentiating Reactivity: The Oxidation Pathway

Oxidation is a cornerstone reaction for distinguishing primary and secondary alcohols.[9]

-

Primary Alcohols (1-Tetradecanol): Can be oxidized first to an aldehyde (tetradecanal) and subsequently to a carboxylic acid (myristic acid) using strong oxidizing agents.[9][10]

-

Secondary Alcohols (2-Tetradecanol): Are oxidized to form a ketone (2-tetradecanone).[9][11] They are resistant to further oxidation under non-forcing conditions because this would require breaking a carbon-carbon bond.

-

Tertiary Alcohols: Are generally resistant to oxidation.[9]

This fundamental difference in reactivity provides a reliable chemical method for distinguishing between the isomers.

Caption: Oxidation pathways of primary vs. secondary tetradecanol.

Spectroscopic Fingerprints

Spectroscopic methods provide a non-destructive means of identifying and distinguishing between isomers. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are particularly powerful tools for this purpose.[12][13]

-

Infrared (IR) Spectroscopy: Both isomers will exhibit a strong, broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching vibration of an alcohol.[13] A strong C-O stretching band will also be present around 1050-1260 cm⁻¹.[13] While subtle shifts can be observed, IR is primarily used to confirm the presence of the alcohol functional group rather than to definitively distinguish positional isomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most definitive method for structural elucidation.

-

¹H NMR: The proton signals for the hydrogens on the carbon bearing the -OH group are highly diagnostic. For 1-tetradecanol , this appears as a triplet around 3.6 ppm corresponding to the -CH₂ -OH protons. For 2-tetradecanol , a multiplet appears further upfield (~3.8 ppm) for the single -CH (OH)- proton.

-

¹³C NMR: The chemical shift of the carbon atom bonded to the hydroxyl group is also distinct. For 1-tetradecanol , the -C H₂OH carbon appears around 63 ppm. For 2-tetradecanol , the -C H(OH)- carbon signal is shifted further downfield to approximately 68 ppm.

-

Table 2: Key Spectroscopic Data for Isomer Identification

| Spectroscopic Method | Feature | 1-Tetradecanol | 2-Tetradecanol |

| IR Spectroscopy | O-H Stretch | ~3320 cm⁻¹ (Strong, Broad)[12] | ~3300-3400 cm⁻¹ (Strong, Broad) |

| C-O Stretch | ~1026 cm⁻¹[12] | ~1115 cm⁻¹ | |

| ¹H NMR | -CHₙ-OH Proton | ~3.6 ppm (triplet, 2H) | ~3.8 ppm (multiplet, 1H) |

| Terminal -CH₃ | ~0.88 ppm (triplet, 3H)[13] | ~0.88 ppm (triplet, 3H) and ~1.2 ppm (doublet, 3H) | |

| ¹³C NMR | -C -OH Carbon | ~63 ppm | ~68 ppm |

Part 3: Experimental Protocols for Isomer Characterization

To ensure scientific rigor, experimental protocols must be designed as self-validating systems. The following methodologies provide robust procedures for determining the physical and chemical properties of tetradecanol isomers.

Protocol: Determination of Melting Point

Causality: The melting point is a sensitive indicator of purity. A sharp, well-defined melting range is characteristic of a pure compound, while impurities typically depress and broaden this range. This protocol uses a calibrated digital apparatus for accuracy and reproducibility.

Methodology:

-

Sample Preparation: Ensure the tetradecanol isomer sample is dry and finely powdered.

-

Capillary Loading: Pack a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: Place the capillary tube into the heating block of a calibrated digital melting point apparatus.

-

Heating Profile:

-

Set a rapid heating ramp (10-15 °C/min) to quickly approach the expected melting point.

-

Approximately 15 °C below the expected melting point, reduce the ramp rate to a slow 1-2 °C/min. This ensures thermal equilibrium and an accurate reading.

-

-

Observation and Recording:

-

Record the temperature at which the first drop of liquid appears (T₁).

-

Record the temperature at which the entire sample becomes a clear liquid (T₂).

-

The melting range is reported as T₁ - T₂.

-

-

Validation: Perform the measurement in triplicate to ensure reproducibility. The results should agree within ±0.5 °C.

Protocol: Distinguishing Isomers via Comparative Oxidation

Causality: This protocol leverages the fundamental difference in the chemical reactivity of primary and secondary alcohols towards an oxidizing agent. The visual outcome (or lack thereof in a subsequent test) provides a clear distinction between 1-tetradecanol and 2-tetradecanol.

Methodology:

-

Reagent Preparation (Jones Reagent): Caution: Chromic acid is highly corrosive and a known carcinogen. Handle with extreme care in a fume hood using appropriate PPE. Dissolve 25 g of chromium trioxide (CrO₃) in 25 mL of concentrated sulfuric acid (H₂SO₄). Carefully dilute the mixture to a final volume of 100 mL with distilled water.

-

Sample Preparation: Prepare two test tubes. In test tube A, dissolve ~50 mg of 1-tetradecanol in 2 mL of acetone. In test tube B, dissolve ~50 mg of 2-tetradecanol in 2 mL of acetone.

-

Reaction: Add the Jones reagent dropwise to each test tube while gently shaking.

-

Observation:

-

A positive test is indicated by the formation of a green or blue-green precipitate (Cr³⁺) and the disappearance of the orange color of the reagent (Cr⁶⁺).

-

Expected Result: Both test tubes A (primary alcohol) and B (secondary alcohol) will show a positive result, as both are oxidized.

-

-

Confirmatory Test for Aldehyde (Distinction):

-

Take the supernatant from the reaction in test tube A (which now contains the aldehyde).

-

Add a few drops of Tollens' reagent or Fehling's solution.

-

A positive Tollens' test (formation of a silver mirror) or Fehling's test (formation of a red precipitate) confirms the presence of an aldehyde, and thus identifies the original sample as the primary alcohol (1-tetradecanol). The ketone from test tube B will not react.

-

Caption: Experimental workflow for the chemical differentiation of tetradecanol isomers.

Part 4: Applications and Significance in Drug Development

The distinct properties of tetradecanol isomers directly influence their utility in research and pharmaceutical applications.

-

1-Tetradecanol (Myristyl Alcohol): Its primary role is as an excipient in topical and transdermal formulations.[1] Its waxy texture, emollient (skin-softening) properties, and ability to act as a thickening agent and co-emulsifier make it invaluable for creating stable and aesthetically pleasing creams, lotions, and ointments.[1] Its very low water solubility helps to form an occlusive layer on the skin, reducing water loss.

-

2-Tetradecanol and other Secondary Isomers: These are subjects of ongoing research. Their amphiphilic nature (having both hydrophobic and hydrophilic parts) makes them candidates for use as penetration enhancers in transdermal drug delivery systems.[8] They are also being investigated as potential biomarkers for certain diseases and for their antimicrobial properties.[8] The placement of the hydroxyl group internally may allow for different interactions with lipid bilayers compared to the terminal hydroxyl of 1-tetradecanol.

Conclusion

While sharing the same chemical formula, the isomers of tetradecanol are functionally distinct molecules. The position of the hydroxyl group—the primary determinant of their classification as primary or secondary alcohols—governs their physical properties, such as melting point and molecular packing, and dictates their chemical reactivity, most notably their oxidation pathways. For scientists and researchers, a thorough understanding of these differences, confirmed through robust spectroscopic and chemical testing, is essential for the rational design of experiments, the formulation of effective drug delivery systems, and the synthesis of novel chemical entities. The choice between 1-tetradecanol and 2-tetradecanol is not one of convenience but a critical decision based on the specific properties required for a given application.

References

- 1. 1-Tetradecanol - Wikipedia [en.wikipedia.org]

- 2. 1-Tetradecanol [chemeurope.com]

- 3. grokipedia.com [grokipedia.com]

- 4. 1-Tetradecanol | C14H30O | CID 8209 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. scent.vn [scent.vn]

- 7. Cas 112-72-1,1-Tetradecanol | lookchem [lookchem.com]

- 8. Buy 2-Tetradecanol | 4706-81-4 [smolecule.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. psiberg.com [psiberg.com]

- 11. Identification of Primary, Secondary and Tertiary Alcohols [unacademy.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

Toxicological data and safety profile of 7-Tetradecanol

An In-Depth Technical Guide to the Toxicological Profile and Safety Assessment of 7-Tetradecanol

Abstract

This compound is a secondary fatty alcohol with the molecular formula C₁₄H₃₀O. Unlike its isomer, 1-tetradecanol (myristyl alcohol), which is widely used in cosmetics and other industries, this compound is not as commercially prevalent, and consequently, its toxicological profile has not been extensively characterized. This technical guide provides a comprehensive analysis of the available safety data for this compound. Given the significant lack of direct empirical data, this document employs a scientifically grounded approach based on structural analogy, primarily drawing comparisons to other secondary alcohols and the well-studied primary isomer, 1-tetradecanol. We will delineate the likely toxicological profile, identify critical data gaps, and propose standardized experimental workflows for future safety assessments. This guide is intended for researchers, toxicologists, and drug development professionals who may be evaluating this compound for novel applications and require a thorough understanding of its potential hazards.

Chemical Identity and Physicochemical Properties

Understanding the fundamental characteristics of a substance is the first step in any toxicological assessment.

-

Chemical Name: this compound

-

Synonyms: Tetradecan-7-ol

-

Molecular Formula: C₁₄H₃₀O

-

Molecular Weight: 214.39 g/mol [1]

-

Chemical Structure: this compound is a secondary fatty alcohol where the hydroxyl (-OH) group is attached to the 7th carbon of a 14-carbon chain.[1]

Table 1: Physicochemical Properties of this compound vs. 1-Tetradecanol

| Property | This compound | 1-Tetradecanol (Myristyl Alcohol) | Source(s) |

| CAS Number | 624-34-0 | 112-72-1 | [1][2] |

| Appearance | Data not available (likely a solid or liquid at room temp) | White crystalline powder or waxy solid | [3] |

| Melting Point | Data not available | 38 °C (100 °F) | [2][3] |

| Boiling Point | Data not available | >260 °C (500 °F) | [2][3] |

| Water Solubility | Data not available (expected to be very low) | Practically insoluble | [2][4] |

| Log Kow (Octanol/Water Partition Coeff.) | 5.9 (Computed) | 5.5 (Experimental) | [1][5] |

The high Log Kow value for both isomers suggests a high potential for bioaccumulation and low water solubility.[5] The placement of the hydroxyl group in this compound (a secondary alcohol) versus 1-Tetradecanol (a primary alcohol) is the key structural difference that will influence metabolic pathways and potential toxicity.

Toxicological Data Analysis: A Case of Limited Information

A thorough search of scientific literature and regulatory databases reveals a significant lack of specific toxicological studies for this compound. Most available data pertains to the C14 alcohol class as a whole or focuses exclusively on the primary isomer, 1-tetradecanol. The primary hazard identified for long-chain alcohols is moderate eye irritation.[6][7]

The following diagram illustrates the logical workflow when faced with a data-poor substance like this compound.

Caption: Logical workflow for assessing a chemical with limited toxicological data.

Toxicological Profile via Structural Analogy

In the absence of direct data, we can infer the likely toxicological properties of this compound by "reading across" from well-studied analogs. The most relevant analog is its isomer, 1-tetradecanol.

Acute Toxicity

Long-chain fatty alcohols generally exhibit very low acute toxicity.[2] Studies on 1-tetradecanol and similar alcohols consistently show high LD50 values.

-

Oral: The oral LD50 for 1-tetradecanol in rats is >5000 mg/kg.[2] It is anticipated that this compound would have a similarly low order of acute oral toxicity.

-

Dermal: The dermal LD50 for 1-tetradecanol in rabbits is >5000 mg/kg.[7]

-

Inhalation: Due to its low vapor pressure, the risk from inhalation at ambient temperatures is negligible.[7]

Irritation and Sensitization

-

Eye Irritation: This is the most significant hazard identified for 1-tetradecanol. It is classified as causing serious eye irritation (GHS Category 2A).[7] Direct contact with the eyes can cause moderate irritation, which is typically reversible.[6] It is highly probable that this compound is also a moderate to severe eye irritant.

-

Skin Irritation: Data for 1-tetradecanol is mixed. Some sources indicate it is not a skin irritant, while others suggest prolonged or repeated exposure may cause moderate irritation, redness, and swelling.[8] A precautionary approach would be to consider this compound a potential mild skin irritant upon repeated contact.

-

Skin Sensitization: 1-Tetradecanol was found to not cause skin sensitization in a guinea pig maximization test (OECD Test Guideline 406). There are no structural alerts in this compound to suggest it would be a skin sensitizer.

Genotoxicity and Carcinogenicity

-

Genotoxicity: Long-chain aliphatic alcohols as a class are considered non-genotoxic.[6] 1-Tetradecanol tested negative in an Ames test (OECD Test Guideline 471), both with and without metabolic activation, indicating it is not mutagenic.[6] this compound is not expected to be genotoxic.

-

Carcinogenicity: No ingredient of 1-tetradecanol at levels greater than or equal to 0.1% is identified as a carcinogen by IARC, NTP, or OSHA. The lack of genotoxic activity and the simple aliphatic structure make a carcinogenic potential for this compound highly unlikely.

Repeated Dose and Reproductive Toxicity

-

Reproductive Toxicity: Data for the long-chain alcohol class suggests they do not affect reproductive parameters.[8] Developmental toxicity has only been observed at doses that also cause significant maternal toxicity.[8]

Table 2: Summary of Toxicological Endpoints (1-Tetradecanol as Analog)

| Toxicological Endpoint | Result for 1-Tetradecanol | Inferred Profile for this compound | Source(s) |

| Acute Oral Toxicity | Low (LD50 >5000 mg/kg, rat) | Likely Low | [2] |

| Acute Dermal Toxicity | Low (LD50 >5000 mg/kg, rabbit) | Likely Low | [7] |

| Skin Irritation | No to Mild Irritation | Likely No to Mild Irritation | [8] |

| Eye Irritation | Moderate to Severe Irritant (GHS Cat. 2A) | Likely Moderate to Severe Irritant | [6][7] |

| Skin Sensitization | Not a sensitizer | Likely Not a sensitizer | |

| Genotoxicity | Negative (Ames Test) | Likely Negative | [6] |

| Carcinogenicity | Not classified as a carcinogen | Likely Not Carcinogenic | |

| Reproductive Toxicity | No adverse effects expected | No adverse effects expected | [8] |

Proposed Experimental Protocols for Data Generation

To move beyond inference and establish a definitive safety profile for this compound, empirical testing is required. The following protocols represent a standard, tiered approach to toxicological evaluation.

Protocol: Ames Bacterial Reverse Mutation Test (OECD 471)

This in vitro test is a critical first step to assess mutagenic potential.

-

Objective: To detect gene mutations induced by this compound.

-

Test System: At least five strains of bacteria (e.g., Salmonella typhimurium TA98, TA100, TA1535, TA1537, and Escherichia coli WP2 uvrA).

-

Methodology:

-

Prepare a range of concentrations of this compound in a suitable solvent.

-

Conduct two parallel experiments: one with and one without an exogenous metabolic activation system (e.g., rat liver S9 fraction).

-

Expose the bacterial strains to the test substance using the plate incorporation or pre-incubation method.

-

Include negative (solvent) and positive controls to ensure test validity.

-

Incubate plates for 48-72 hours.

-

Count the number of revertant colonies.

-

-

Interpretation: A substance is considered mutagenic if it produces a dose-related increase in revertant colonies of at least two-fold over the negative control in any strain.[6]

Protocol: Repeated Dose 28-Day Oral Toxicity Study (OECD 407)

This study provides information on potential target organs and the No-Observed-Adverse-Effect Level (NOAEL) following sub-acute exposure.[9][10]

-

Objective: To characterize the toxicological profile of this compound after 28 days of repeated oral administration.[11][12]

-

Test System: Rodents (preferably rats), with 5 males and 5 females per group.[10]

-

Methodology:

-

Administer this compound daily by oral gavage for 28 consecutive days.

-

Use a control group and at least three dose levels. The high dose should induce some toxic effects but not mortality, while the low dose should produce no adverse effects (NOAEL).[12]

-

Monitor animals daily for clinical signs of toxicity, and measure body weight and food consumption weekly.

-

At the end of the study, collect blood for hematology and clinical chemistry analysis.

-

Conduct a full necropsy on all animals.

-

Weigh key organs (e.g., liver, kidneys, spleen, brain).

-